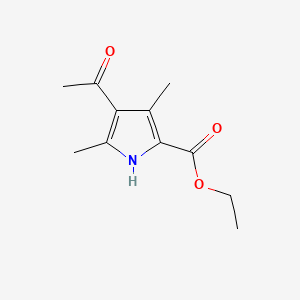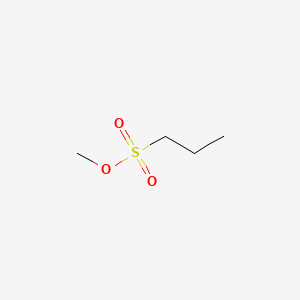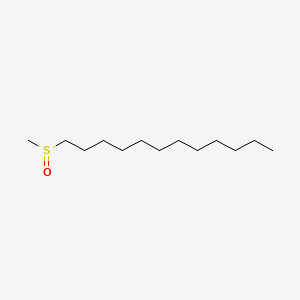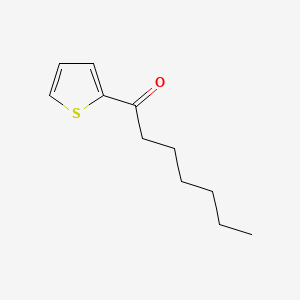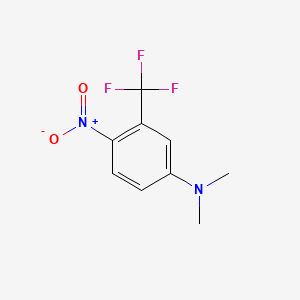
2-(2-Thienyl)benzothiazol
Übersicht
Beschreibung
2-(2-Thienyl)benzothiazole is a compound with the CAS Number: 34243-38-4 and a molecular weight of 217.32 . It has a linear formula of C11H7NS2 .
Synthesis Analysis
The synthesis of 2-(2-Thienyl)benzothiazole involves the condensation of ortho-aminothiophenol with 2-thenoyl chloride in 1-methyl-2-pyrrolidone .Molecular Structure Analysis
The Inchi Code of 2-(2-Thienyl)benzothiazole is 1S/C11H7NS2/c1-2-5-9-8(4-1)12-11(14-9)10-6-3-7-13-10/h1-7H .Chemical Reactions Analysis
2-(2-Thienyl)benzothiazole undergoes reactions of electrophilic (nitration, bromination, oxymethylation, formylation, acylation) and radical (nitration, arylation) substitution .Wissenschaftliche Forschungsanwendungen
Organische Synthese
Benzothiazol-Derivate, einschließlich 2-(2-Thienyl)benzothiazol, werden in der organischen Synthese häufig verwendet . Die Eigenschaften des Benzothiazol-Moleküls werden stark von der Art und Position der Substitutionen beeinflusst . Die synthetischen Ansätze für diese Heterocyclen umfassen sowohl traditionelle mehrstufige Reaktionen als auch Eintopf-Atomökonomie-Prozesse unter Verwendung von Prinzipien der grünen Chemie und leicht verfügbaren Reagenzien .
Industrielle und Konsumgüter
Zahlreiche Benzothiazol-Derivate werden in verschiedenen industriellen und Konsumprodukten verwendet . Sie werden beispielsweise als Vulkanisationsbeschleuniger und Antioxidantien eingesetzt .
Pharmakologische Aktivität
This compound und seine Derivate weisen ein breites Spektrum an biologischer Aktivität auf. Sie sind Schlüsselelemente einer Vielzahl biologisch aktiver Verbindungen, darunter Antitumormittel , antimikrobielle Mittel , antivirale Mittel , antibakterielle Mittel , antifungale Mittel , Antiparasitika , Antioxidantien , Antidiabetika , Immunmodulatoren und entzündungshemmende Mittel .
Arzneimittelentwicklung
Einige pharmakologisch wichtige C-2-substituierte Benzothiazol-Derivate, wie das Antidiabetikum Fortress, die Antitumormittel Zopolrestat und GW 608-lys 38 sowie das Antiseptikum Haletazol, haben als kommerziell verfügbare Medikamente Anwendung gefunden .
Fluoreszenzmaterialien
This compound und seine Derivate werden als Fluoreszenzmaterialien eingesetzt . Beispielsweise fungieren 2-(Benzothiazol-2-yl)-phenyl-β-D-galactopyranosid-Derivate als fluoreszierende Pigmentfärbesubstrate .
Elektrolumineszierende Geräte
Benzothiazol-Derivate werden aufgrund ihrer einzigartigen Eigenschaften auch in elektrolumineszierenden Geräten eingesetzt . Sie werden als elektrophosphoreszierender Emitter in OLEDs eingesetzt .
Enzymhemmer
Benzothiazol-Derivate werden als Enzymhemmer eingesetzt . Es wurde festgestellt, dass sie verschiedene Enzyme hemmen, was zu ihrem breiten Spektrum an biologischen Aktivitäten beiträgt .
Pflanzenwachstumsregulatoren
Benzothiazol-Derivate werden als Pflanzenwachstumsregulatoren eingesetzt . Es wurde festgestellt, dass sie das Wachstum verschiedener Pflanzen regulieren, was zu ihren landwirtschaftlichen Anwendungen beiträgt .
Safety and Hazards
Wirkmechanismus
Target of Action
Benzothiazole derivatives have been found to interact with a variety of biological targets, including enzymes in the bcl-2 family . These enzymes play a key role in apoptosis, a process of programmed cell death .
Mode of Action
Benzothiazole derivatives are known to interact with their targets through various mechanisms, often leading to changes in cellular processes .
Biochemical Pathways
Benzothiazole derivatives have been found to influence the mitochondrial apoptotic pathway, also known as the bcl-2-regulated pathway .
Result of Action
Benzothiazole derivatives have been found to have a wide range of biological applications, including anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, and anti-inflammatory effects .
Biochemische Analyse
Biochemical Properties
It has been found that benzothiazole derivatives can interact with enzymes such as BCL-2, which is involved in apoptosis
Cellular Effects
Benzothiazole derivatives have been found to have antiproliferative and antitrypanosomal activities . These compounds have shown to affect various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that benzothiazole derivatives can have binding interactions with biomolecules, can inhibit or activate enzymes, and can cause changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that benzothiazole derivatives can have long-term effects on cellular function . Information on the product’s stability, degradation, and long-term effects observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
It is known that benzothiazole derivatives can have potent antitrypanosomal activity
Metabolic Pathways
It is known that benzothiazole derivatives can interact with enzymes and cofactors
Transport and Distribution
It is known that benzothiazole derivatives can interact with transporters or binding proteins
Subcellular Localization
It is known that benzothiazole derivatives can be directed to specific compartments or organelles .
Eigenschaften
IUPAC Name |
2-thiophen-2-yl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NS2/c1-2-5-9-8(4-1)12-11(14-9)10-6-3-7-13-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDVGJHQJAJTJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70302907 | |
| Record name | 2-(2-Thienyl)benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70302907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26726838 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
34243-38-4 | |
| Record name | 34243-38-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155084 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-Thienyl)benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70302907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Thienyl)benzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the luminescent properties of 2-(2-Thienyl)benzothiazole when incorporated into iridium(III) complexes?
A1: Research suggests that when 2-(2-Thienyl)benzothiazole (Hbtth) is used as a ligand in cyclometalated iridium(III) complexes, the resulting complexes exhibit intense, long-lived luminescence both in solution and at low temperatures. [] This luminescence is thought to originate from a triplet excited state with mixed ³IL (π → π) and ³MLCT (dπ(Ir) → π) character. []
Q2: How does the presence of 2-(2-Thienyl)benzothiazole in iridium(III) complexes affect their interaction with biological targets like avidin?
A2: Studies have shown that incorporating 2-(2-Thienyl)benzothiazole into iridium(III) complexes, specifically alongside a biotin moiety, leads to significant emission enhancement and lifetime extension upon binding to avidin. [] This suggests that these complexes could be promising candidates for bioimaging and biosensing applications due to their ability to interact with specific biological targets.
Q3: Are there efficient synthetic routes available for the synthesis of 2-(2-Thienyl)benzothiazole derivatives with improved solubility?
A3: Yes, researchers have developed a synthetic strategy for producing highly soluble fluorescent π-extended 2-(2-Thienyl)benzothiazole derivatives. [, ] This approach utilizes oxidative cyclization of 2-Thienylthioanilide as a key step, potentially facilitating the development of novel materials based on this scaffold.
Q4: What is the potential application of 2-(2-Thienyl)benzothiazole in the development of antimycobacterial drugs?
A4: Research indicates that 2-(2-Thienyl)benzothiazole holds promise as a ligand in the development of Ag(I) and Au(I) complexes with antimycobacterial activity. [] Further investigations into the mechanism of action and efficacy of these complexes are needed to explore their therapeutic potential.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






